molecular formula C12H16N2O3 B1404004 Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 718632-43-0

Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B1404004
CAS No.: 718632-43-0
M. Wt: 236.27 g/mol
InChI Key: DNIYOGZTRAUIBF-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-7-oxo-4-azaspiro[24]heptane-4-carboxylate is a chemical compound with the molecular formula C12H16N2O3 It is known for its unique spirocyclic structure, which includes a cyano group, a ketone, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters is essential to achieve consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with spirocyclic frameworks.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and ketone functionality can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate: Similar in structure but lacks the cyano group.

    4-Boc-4,7-diazaspiro[2.5]octane: Contains a similar spirocyclic framework but with different functional groups.

Uniqueness

Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. Its combination of functional groups and spirocyclic structure makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14)4-5-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIYOGZTRAUIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C12CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857159
Record name tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718632-43-0
Record name tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 2
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 3
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 4
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Reactant of Route 6
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

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